2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide
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Description
Synthesis Analysis
While the exact synthesis process for this specific compound is not detailed in the available resources, sulfonamides are generally synthesized by the reaction of a sulfonyl chloride with ammonia or an amine . The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound includes a benzene sulfonamide group and a thiazole group . These groups are common in many biologically active compounds .Scientific Research Applications
Artificial Sweeteners as Emerging Environmental Contaminants
Artificial sweeteners, including acesulfame, aspartame, cyclamate, and sucralose, have been identified as emerging environmental contaminants. These compounds, due to their persistence and high detection in wastewater and surface waters, raise concerns about their environmental impact and potential as markers for studying water pollution sources. Research focuses on their detection, fate, and behavior in aquatic environments, with a call for more ecotoxicology studies to understand their ecological effects (F. Lange, M. Scheurer, H. Brauch, 2012).
Therapeutic Potential of Benzothiazoles
Benzothiazole and its derivatives are recognized for their extensive pharmaceutical applications, including antimicrobial, anti-inflammatory, antidiabetic, and potential antitumor activities. Benzothiazoles' structural simplicity and chemical versatility enable the development of new therapeutic agents, highlighting the importance of this nucleus in drug discovery. Research in this area aims to expand the understanding of benzothiazoles' pharmacological activities and develop new chemotherapeutic agents (A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).
Advances in Benzothiazole-Based Chemotherapeutics
The review of patents from 2010 to 2014 on benzothiazole derivatives reveals their significant therapeutic potential, especially in cancer treatment. The diversity of biological activities associated with benzothiazole derivatives underscores their role in the development of new medicinal compounds. This highlights the ongoing interest and potential for benzothiazole-based molecules in addressing various human diseases and disorders (A. Kamal, Mohammed Ali Hussaini Syed, Shaheer Malik Mohammed, 2015).
Comprehensive Review of Benzothiazole in Medicinal Chemistry
Benzothiazole derivatives exhibit a wide range of pharmacological properties, including anticancer, antibacterial, antifungal, anti-inflammatory, and analgesic activities. This review discusses the structural diversity of benzothiazole compounds and their significance in medicinal chemistry, offering insights into the development of new therapeutic agents based on this scaffold (R. Keri, M. Patil, S. Patil, Srinivasa Budagumpi, 2015).
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(cyclohexylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(19-12-14-7-3-1-4-8-14)11-15-13-25-18(20-15)21-26(23,24)16-9-5-2-6-10-16/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBAHDKUIHPACC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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